

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
Cat. No.:	B100652

[Get Quote](#)

An In-depth Technical Guide to 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **1,3-Bis(3-cyanopropyl)tetramethyldisiloxane**. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant methodologies.

Chemical Identity and Structure

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a specialty organosilicon compound characterized by a flexible siloxane backbone with cyanopropyl functional groups at each end. [1] This unique hybrid structure, combining an inorganic-like stable backbone with reactive organic nitrile groups, gives it a distinct profile of properties.[2]

- IUPAC Name: 4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile[3]
- Synonym(s): 4,4'-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]
- CAS Number: 18027-80-0[3][4]

- Molecular Formula: C₁₂H₂₄N₂OSi₂[\[3\]](#)[\[4\]](#)

Chemical Structure Representations:

- SMILES String: C--INVALID-LINK--(CCCC#N)O--INVALID-LINK--(C)CCCC#N
- InChI: 1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3[\[3\]](#)
- InChIKey: WDWQNNPLLMFDRG-UHFFFAOYSA-N[\[3\]](#)

Physicochemical and Spectroscopic Properties

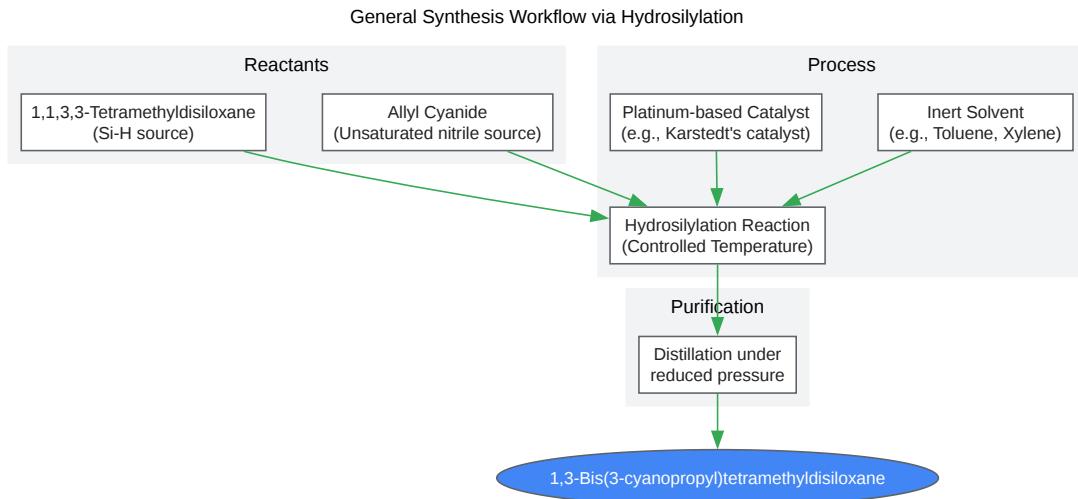
The physical and chemical properties of **1,3-Bis(3-cyanopropyl)tetramethyldisiloxane** are summarized below. This data is essential for handling, storage, and application development.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	268.50 g/mol	[3] [4]
Appearance	Colorless transparent liquid	[1]
Density	0.934 g/mL at 25 °C	[1] [5]
Boiling Point	160-162 °C at 2 mmHg	[1] [5]
Refractive Index	n _{20/D} 1.444	[5]
Flash Point	105 °C (221 °F) - closed cup	[5]
Assay/Purity	92% - 97%	[6]
Topological Polar Surface Area	56.8 Å ²	[3] [5]

Spectroscopic Data

While detailed spectra require specific analytical execution, the following provides an overview of available spectral information.


Spectroscopy Type	Data Reference
¹³ C NMR	Available spectral data confirms the carbon framework. [7]
¹ H NMR	Spectral data is available for related structures like 1,1,3,3-Tetramethyldisiloxane. [8]
Mass Spectrometry	Data is available, indicating fragmentation patterns. [3]
Infrared (IR) Spectroscopy	Spectral data is available. [7]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of this specific molecule are proprietary. However, a general methodology for the synthesis of similar functionalized siloxanes involves hydrosilylation.

General Synthesis Workflow: Hydrosilylation

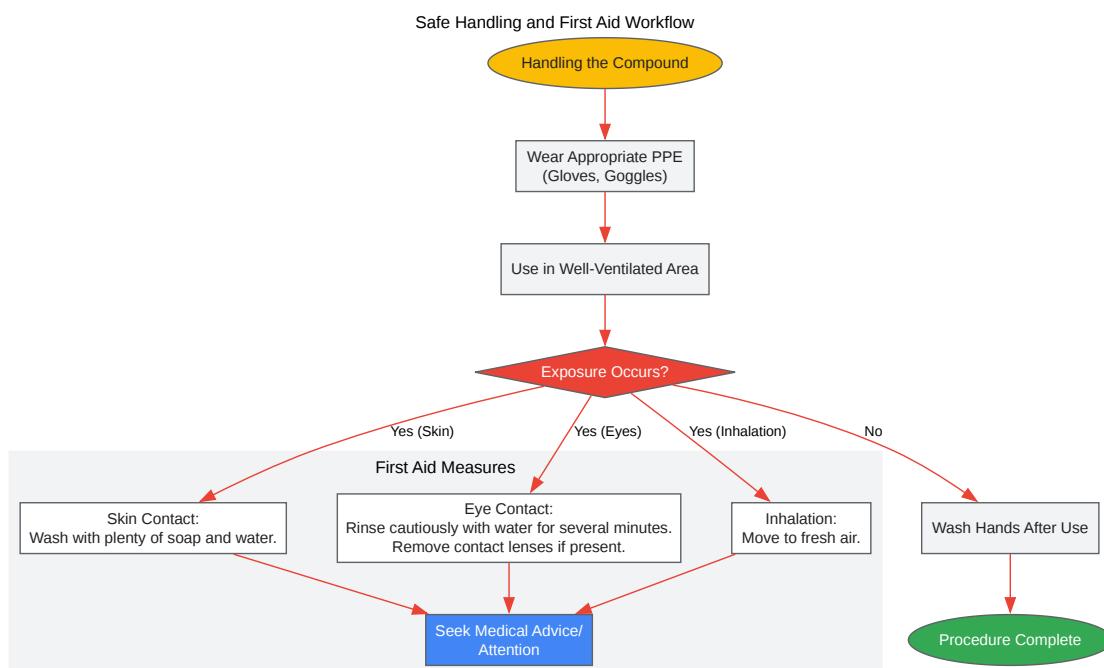
Hydrosilylation is a common reaction to form silicon-carbon bonds.[\[9\]](#) In a typical process, a hydrosilane (containing Si-H bonds) is reacted with an unsaturated compound (like an allyl derivative) in the presence of a catalyst.[\[9\]](#) For **1,3-Bis(3-cyanopropyl)tetramethyldisiloxane**, this would involve the reaction of a cyanopropyl precursor with 1,1,3,3-tetramethyldisiloxane.

[Click to download full resolution via product page](#)

Caption: General workflow for siloxane synthesis.

Safe Handling and Storage Protocol

Due to its hazard profile, strict adherence to safety protocols is mandatory. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]


Storage:

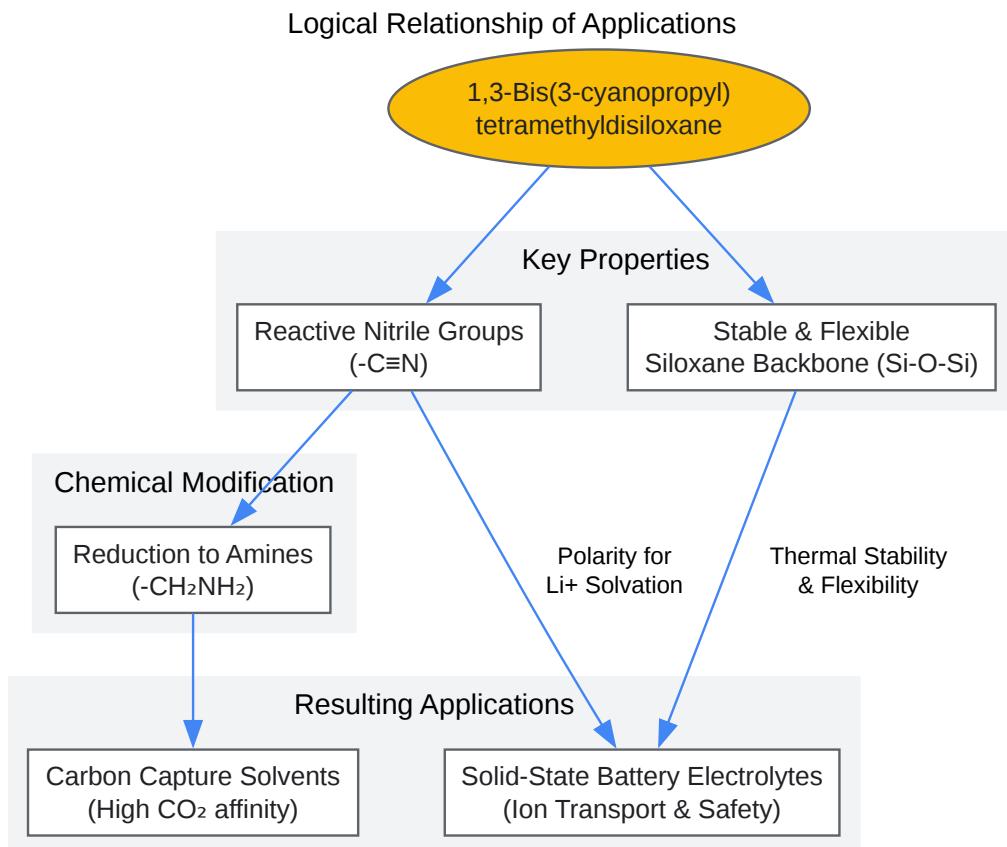
- Store in a cool, well-ventilated place away from heat.[10]
- Keep the container tightly closed and store in the dark.[10]

- Incompatible materials include acids, alcohols, oxidizing agents, and peroxides.[10]

Handling:

- Use in a well-ventilated area to prevent vapor accumulation.[10]
- Avoid all contact with eyes and skin; do not breathe vapor or mist.[10][11]
- Wear appropriate Personal Protective Equipment (PPE), including protective gloves, eye protection, and face protection.
- Wash hands thoroughly after handling.[10]

[Click to download full resolution via product page](#)


Caption: Workflow for safe handling and emergency response.

Applications and Relevance

While direct applications in drug development signaling pathways are not documented in current literature, the unique properties of **1,3-Bis(3-cyanopropyl)tetramethyldisiloxane** make it a valuable intermediate in advanced materials science, which can be relevant to drug delivery systems and diagnostic devices.

Primary Applications

- Precursor for Functionalization: The nitrile groups can be chemically transformed (e.g., into primary amines) to create amino-functionalized siloxanes.[\[2\]](#) These derivatives are highly effective for applications like carbon capture.[\[2\]](#)
- Electrolyte Component: It serves as a component in electrolyte solvents for next-generation solid-state batteries.[\[1\]](#)[\[2\]](#) The polar nitrile groups help dissolve lithium salts, while the stable siloxane backbone enhances safety and thermal stability compared to traditional liquid electrolytes.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Relationship between structure and key applications.

Relevance to Drug Development Professionals

The relevance of this compound to the pharmaceutical and drug development sectors is indirect but notable:

- **Biomaterials:** Functionalized siloxanes are used in creating biocompatible materials. The ability to tune properties via the cyanopropyl group could be leveraged for creating novel drug delivery matrices or coatings for medical devices.

- Separations and Diagnostics: The polarity and thermal stability are advantageous properties for materials used in separation science (e.g., as stationary phases in chromatography) or as components in diagnostic device manufacturing.[6]

Safety and Hazard Information

It is imperative to consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Classification

- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.
- Signal Word: Warning[3]
- GHS Pictograms: Irritant (Exclamation Mark)
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[3]

First Aid Measures

- After Inhalation: Move the victim to fresh air. If feeling unwell, seek medical advice.[10]
- After Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical attention.[10]
- After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dakenchem.com [dakenchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | C12H24N2OSi2 | CID 608271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 1,3-BIS(CYANOPROPYL)TETRAMETHYLDISILOXANE, 92% | [gelest.com]
- 7. 1,3-BIS(3-CYANOPROPYL)TETRAMETHYLDISILOXANE(18027-80-0) 13C NMR [m.chemicalbook.com]
- 8. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]
- 9. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1,3-Bis(3-cyanopropyl)tetramethyldisiloxane chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100652#1-3-bis-3-cyanopropyl-tetramethyldisiloxane-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com